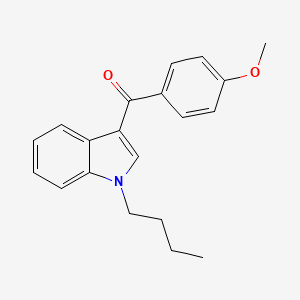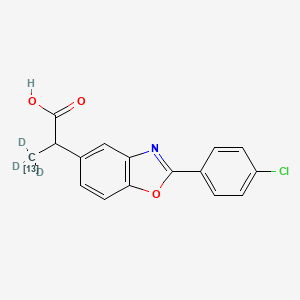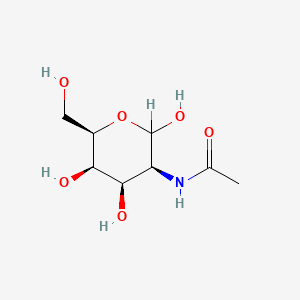
D-Arabinose-1-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinose-1-d is a naturally occurring pentose sugar, which is a type of monosaccharide. It is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. D-Arabinose is commonly found in nature as a component of biopolymers such as hemicellulose and pectin. It plays a significant role in various biological processes and has applications in the food, pharmaceutical, and biotechnology industries.
Wissenschaftliche Forschungsanwendungen
D-Arabinose-1-d has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: D-Arabinose is used in studies of carbohydrate metabolism and enzyme activity.
Wirkmechanismus
Target of Action
D-Arabinose-1-d, also known as Arabinose-d1, primarily targets the L-arabinose operon, which encodes enzymes needed for the catabolism of arabinose to xylulose 5-phosphate . The structural gene, which encodes arabinose breakdown enzymes, is araBAD . The regulator gene is araC . The ara operon is regulated by the AraC protein .
Mode of Action
The interaction of Arabinose-d1 with its targets results in significant changes. If arabinose is absent, the dimer AraC protein represses the structural gene by binding to araI1 and araO2 and the DNA forms a loop, which prevents RNA polymerase from binding to the promoter of the ara operon, thereby blocking transcription . When arabinose is present, arabinose binds AraC and prevents it from interacting . This breaks the DNA loop . The two AraC-arabinose complexes bind to the araI site which promotes transcription .
Biochemical Pathways
Arabinose-d1 affects the pentose phosphate pathway (PPP) and the L-arabinose operon . The L-arabinose operon encodes enzymes needed for the catabolism of arabinose to xylulose 5-phosphate, an intermediate of the pentose phosphate pathway . The bioconversion of D-glucose (D-Glc) to D-arabinose is proposed to be via D-glucose-6-phosphate (Glc-6P), and both the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP) to D-ribulose-5-phosphate (D-Ru-5P) .
Pharmacokinetics
It is known that d-arabinose can inhibit the biological growth . For instance, D-arabinose can suppress the formation of biofilms originating from single or consortia bacteria on titanium discs by inhibiting the activity of the quorum sensing molecule, autoinducer 2 .
Result of Action
The molecular and cellular effects of Arabinose-d1’s action include cell cycle arrest and autophagy induction . D-arabinose induces cell cycle arrest by promoting autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . The proliferation of cells was dramatically inhibited by D-arabinose exposure in a dose-dependent manner, which was relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins .
Action Environment
The action, efficacy, and stability of Arabinose-d1 can be influenced by environmental factors. For instance, the presence of arabinose and cAMP is necessary for the activation of the ara operon . Additionally, the action of Arabinose-d1 can be reversed by 3-Ma or SB203580, the inhibitor of autophagy or p38 MAPK .
Biochemische Analyse
Biochemical Properties
D-Arabinose-1-d interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for L-arabinose isomerase, an enzyme that has been used to produce D-tagatose . The catalytic efficiencies (kcat/Km) for L-arabinose and D-galactose were 8.7 mM^-1 min^-1 and 1.0 mM^-1 min^-1 respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported that this compound induced cytotoxicity is modulated by autophagy and p38 MAPK signaling pathway in breast cancer cell lines . It was also found that this compound exposure dramatically inhibited the proliferation of cells in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been identified that this compound is positively associated with autophagy and the activation of the p38 MAPK signaling in breast cancer . In contrast, the efficacy of this compound was reversed by the inhibitor of autophagy or p38 MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it was found that this compound triggered cell cycle arrest by inducing autophagy through the activation of p38 MAPK signaling pathway in breast cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, an aqueous solution containing 50% (w/v) this compound was administered to mice by gavage 200 μL every day, and it was found that this compound in vivo treatment could significantly inhibit xenograft growth of breast cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been suggested that trypanosomatids might utilize this compound to make D-erythroascorbate antioxidant as well as, in some species, GDP-D-Arap for the biosynthesis of D-Arap–containing cell surface glycoconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Arabinose can be synthesized through several methods. One common method involves the oxidation of D-glucose using nitric acid, which yields D-arabinonic acid. This acid is then reduced to D-arabinose using a suitable reducing agent such as sodium amalgam.
Industrial Production Methods: Industrial production of D-arabinose often involves the hydrolysis of arabinan, a polysaccharide found in plant cell walls. The hydrolysis is typically carried out using acid or enzymatic methods. The resulting D-arabinose is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: D-Arabinose can be oxidized to D-arabinonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of D-arabinose can yield various sugar alcohols, such as D-arabitol.
Isomerization: D-Arabinose can be isomerized to D-ribulose using arabinose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium amalgam or other reducing agents can be used.
Isomerization: Arabinose isomerase enzyme is used under specific pH and temperature conditions.
Major Products Formed:
Oxidation: D-arabinonic acid.
Reduction: D-arabitol.
Isomerization: D-ribulose.
Vergleich Mit ähnlichen Verbindungen
L-Arabinose: A stereoisomer of D-arabinose, commonly found in plant cell walls.
Uniqueness: D-Arabinose is unique in its ability to inhibit sucrase and its role as a precursor for important pharmaceutical compounds. Its specific stereochemistry also makes it distinct from other pentose sugars like D-xylose and L-arabinose .
Eigenschaften
IUPAC Name |
(2S,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-SZQJHYLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The abstract mentions that D-aldopentoses, including D-Arabinose, can generate superoxide radicals in the presence of Cu2+. What is the significance of superoxide generation in the context of viral inactivation?
A1: Superoxide radicals (O2•-) are highly reactive oxygen species (ROS) []. While ROS are naturally produced in cellular processes, excessive amounts can cause oxidative stress, damaging vital cellular components like proteins, lipids, and DNA []. In the context of viral inactivation, the generation of superoxide by D-Arabinose in the presence of Cu2+ could lead to oxidative damage of viral proteins or nucleic acids, ultimately hindering viral replication and infectivity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

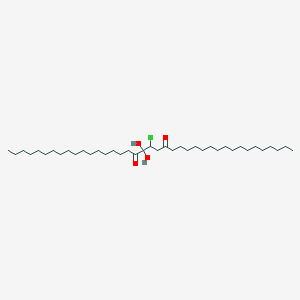
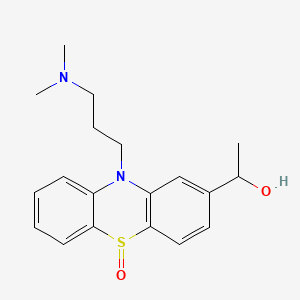
![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)
